molecular formula C10H11NO B1424176 7-methoxy-4-methyl-1H-indole CAS No. 360070-91-3

7-methoxy-4-methyl-1H-indole

Cat. No. B1424176
M. Wt: 161.2 g/mol
InChI Key: VKAQZQQBHIQHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-4-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. Indoles are important in many synthetic drug molecules and have various biological applications . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Scientific Research Applications

Molecular Structure and Bonding Characteristics

The molecular structure of compounds related to 7-methoxy-4-methyl-1H-indole demonstrates non-planarity and unique bonding characteristics. For instance, Mukhopadhyyay et al. (1998) analyzed a structurally similar compound, noting the delocalization of benzoid electrons over specific atoms, influencing molecular planarity and bond lengths. This study highlights the importance of understanding molecular geometry for predicting and interpreting chemical behavior (Mukhopadhyyay et al., 1998).

Synthesis and Biological Activity

Research by Masters et al. (1989) on derivatives of indole compounds, including 7-methoxy-4-methyl-1H-indole, emphasizes the importance of specific substitutions on the indole ring for achieving desired biological activities. This study guides the synthesis of indole derivatives for potential therapeutic uses (Masters et al., 1989).

Anticancer Potential

Cotterill et al. (1994) explored the synthesis and biological activity of indolequinones, closely related to 7-methoxy-4-methyl-1H-indole. Their findings indicate that these compounds have potential as bioreductive anticancer agents, highlighting the importance of studying indole derivatives in cancer research (Cotterill et al., 1994).

Antioxidant and Cytotoxic Properties

Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxic properties. These findings are significant for understanding the potential therapeutic applications of indole derivatives in treating oxidative stress-related disorders (Goh et al., 2015).

Antimicrobial Potential

Kalshetty et al. (2012) synthesized new indole derivatives and evaluated their antimicrobial potential. The study provides insights into the structural modifications of indole compounds that enhance their antimicrobial properties (Kalshetty et al., 2012).

properties

IUPAC Name

7-methoxy-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAQZQQBHIQHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696678
Record name 7-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-4-methyl-1H-indole

CAS RN

360070-91-3
Record name 7-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-4-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
7-methoxy-4-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
7-methoxy-4-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
7-methoxy-4-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
7-methoxy-4-methyl-1H-indole
Reactant of Route 6
Reactant of Route 6
7-methoxy-4-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.